![molecular formula C7H4Cl2N2O2S B2508022 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride CAS No. 1001413-18-8](/img/structure/B2508022.png)
7-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride is a chemical compound with the CAS Number: 1001413-18-8 . It has a molecular weight of 251.09 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4Cl2N2O2S/c8-7-6-4(1-2-10-7)5(3-11-6)14(9,12)13/h1-3,11H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 251.09 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the retrieved information.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
7-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride has been involved in the synthesis and structural analysis of various compounds. For instance, its derivatives were studied through X-ray crystal structure and computational study, focusing on the molecular structure, molecular electrostatic potential (MESP), and frontier molecular orbital (FMO) analysis of these compounds (Shen et al., 2014).
Advanced Material Development
This compound has also contributed to the development of novel materials. For instance, a diamine containing pyridine and trifluoromethylphenyl groups, synthesized from a derivative of this compound, was used to create fluorinated polyamides with unique properties like solubility in organic solvents, high glass transition temperatures, and low dielectric constants (Liu et al., 2013).
Catalysis in Organic Synthesis
Moreover, derivatives of this compound have been used as catalysts in organic synthesis. For example, sulfonic acid functionalized pyridinium chloride, derived from this compound, has been used as an efficient and reusable catalyst in the preparation of hexahydroquinolines through a one-pot multi-component condensation reaction (Khazaei et al., 2013).
Medicinal Chemistry
In the realm of medicinal chemistry, derivatives of this compound have been designed and synthesized for biological evaluation as c-Met inhibitors, showing potential in cancer therapy (Liu et al., 2016).
Eigenschaften
IUPAC Name |
7-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O2S/c8-7-6-4(1-2-10-7)5(3-11-6)14(9,12)13/h1-3,11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPUMWIBPJUSOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CN2)S(=O)(=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

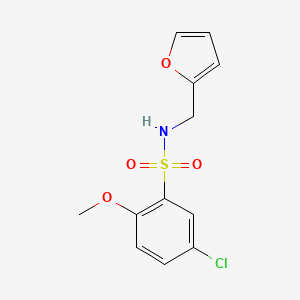


![4,4,6-Trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2507942.png)
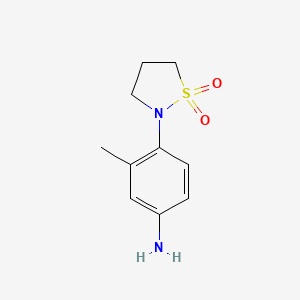
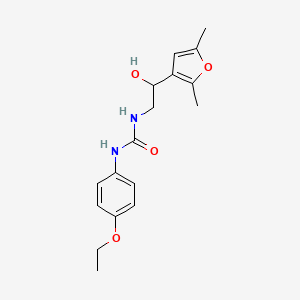
![N2,N5-bis(6-fluorobenzo[d]thiazol-2-yl)thiophene-2,5-dicarboxamide](/img/structure/B2507946.png)

![N-benzo[g][1,3]benzothiazol-2-yl-4-nitrobenzamide](/img/structure/B2507949.png)
![3-butyl-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2507950.png)
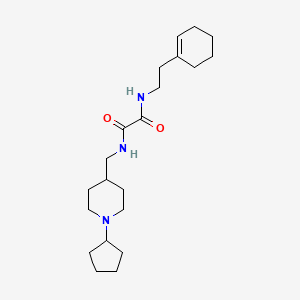
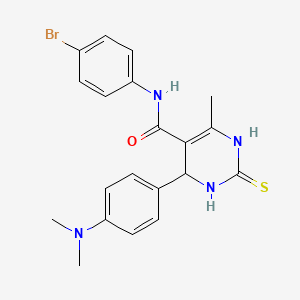

![5-Methyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2507959.png)